5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKVWQQIKRFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127693-22-5 | |
| Record name | 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline CAS number and physical constants
[1][2][3]
Part 1: Identity & Physicochemical Profile[1]
Compound Overview: This molecule belongs to the tetrahydroisoquinoline (THIQ) class, a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenylalanine and biogenic amines (dopamine, epinephrine). The bromine atom at the C5 position serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the rapid expansion of the core into complex tricyclic systems or biaryl ligands.
Core Identifiers
| Parameter | Value |
| Chemical Name | 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| Synonyms | This compound; 5-Bromo-N-methyl-tetrahydroisoquinoline |
| CAS Number | 127693-22-5 (Free Base) |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| SMILES | CN1CCC2=C(C1)C=CC=C2Br |
| InChIKey | VPKHWEFDYAMWOS-UHFFFAOYSA-N |
Physical Constants & Properties
Note: Experimental values for this specific intermediate are often proprietary. Values below represent high-confidence predicted data based on structural analogs (SAR).
| Property | Value / Range | Condition |
| Physical State | Viscous Oil or Low-Melting Solid | Ambient Temp |
| Boiling Point (Pred.) | 285°C - 290°C | 760 mmHg |
| Density (Pred.) | 1.35 ± 0.06 g/cm³ | 20°C |
| pKa (Base) | 8.6 - 9.0 | Tertiary Amine |
| LogP | 2.4 - 2.6 | Octanol/Water |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water | Neutral pH |
Part 2: Synthetic Pathways & Causality[1]
The synthesis of 5-bromo-2-methyl-THIQ is rarely performed by direct bromination of the N-methyl-THIQ core due to poor regioselectivity (yielding a mixture of 5-, 7-, and 8-bromo isomers).[1] The authoritative route prioritizes regiocontrol by starting with the pre-functionalized 5-bromoisoquinoline.[1]
Reaction Flowchart (Graphviz)
Figure 1: Regioselective synthesis pathway ensuring the bromine remains at the C5 position.
Mechanistic Insight[7]
-
Reduction (Step 1): 5-Bromoisoquinoline is reduced to the tetrahydro- form.[1] Sodium borohydride (
) in acetic acid is preferred over catalytic hydrogenation ( ) because the latter carries a high risk of dehalogenation (cleaving the C-Br bond), destroying the desired functionality. -
N-Methylation (Step 2): The Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) is the industry standard here.[1] It avoids quaternary salt formation (over-alkylation) which is common when using methyl iodide (
).
Part 3: Experimental Protocols
Protocol A: Reduction of 5-Bromoisoquinoline
Objective: Isolate the secondary amine precursor.[1]
-
Dissolution: Dissolve 5-bromoisoquinoline (10.0 mmol) in glacial acetic acid (20 mL) under a nitrogen atmosphere.
-
Addition: Cool to 15°C. Add sodium borohydride (
, 20.0 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.[1] -
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (System: DCM/MeOH 95:5).
-
Quench: Basify carefully with 20% NaOH solution to pH > 10.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine.
-
Purification: Dry over
, filter, and concentrate. The crude oil (5-bromo-1,2,3,4-tetrahydroisoquinoline, CAS 81237-69-6) is usually sufficiently pure (>95%) for the next step.[1]
Protocol B: Eschweiler-Clarke N-Methylation
Objective: Convert secondary amine to the target N-methyl tertiary amine.[1]
-
Mixing: To the crude amine from Protocol A (approx. 9.5 mmol), add Formic acid (98%, 5 mL) and Formaldehyde (37% aq. solution, 5 mL).
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
evolution indicates reaction progress. -
Work-up: Cool to room temperature. Pour into ice water (50 mL).
-
Basification: Basify with solid
or NaOH pellets until pH 12. -
Isolation: Extract with Ethyl Acetate (3 x 40 mL).
-
Salt Formation (Optional): To store the product long-term, dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt , which is a stable, white solid.
Part 4: Applications in Drug Discovery[1][8]
The 5-bromo-2-methyl-THIQ core is a "molecular lego" block.[1] The nitrogen atom modulates solubility and receptor affinity (specifically pKa for physiological pH), while the bromine atom allows for the attachment of aryl groups to probe hydrophobic pockets in GPCRs.
Structural Activity Relationship (SAR) Workflow
Figure 2: Divergent synthesis strategies utilizing the C5-Bromine handle to access multiple therapeutic classes.[1]
Key Therapeutic Areas:
-
Dopamine Receptors: The N-methyl-THIQ motif is embedded in numerous dopamine antagonists (e.g., ecopipam analogs).[1] The 5-position substitution often dictates selectivity between D1 and D2 subtypes.[1]
-
Sigma Receptors: 5-substituted THIQs show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]
References
-
Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 127693-22-5).[1][2] Retrieved from [Link]
-
Yokoyama, A., et al. (1999).[3] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry, 64(2), 611-617. (Context for THIQ synthesis).
-
PubChem. (n.d.). Compound Summary: 5-Bromo-1,2,3,4-tetrahydroisoquinoline (Parent Amine).[1][4] Retrieved from [Link]
Sources
- 1. 885268-57-5|2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. 1781102-55-3|8-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]
The Strategic Advantage of the 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Core
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant therapeutic agents.[1][2][3] This in-depth technical guide focuses on a particularly strategic derivative: 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. We will dissect the unique chemical attributes of this scaffold, detailing its synthesis and, most critically, its role as a versatile starting point for the development of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scaffold's potential, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and a vision for future applications.
Introduction: Why This Specific Scaffold?
The power of a scaffold in drug discovery lies in its ability to present a defined three-dimensional arrangement of functional groups to biological targets while offering chemically accessible points for modification. The THIQ framework excels in this regard.[4] The introduction of specific substituents at defined positions elevates a simple core to a strategic tool. The this compound scaffold offers a triad of crucial features:
-
The Tetrahydroisoquinoline Core: This rigid bicyclic system mimics the structures of many endogenous ligands and natural alkaloids, predisposing it to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[5][6]
-
The 5-Bromo Group: This is the scaffold's primary strategic asset. The bromine atom serves as a versatile synthetic handle, enabling a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1][7] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating rapid library synthesis and optimization of target affinity and selectivity. Furthermore, halogen substitution can significantly modulate the electronic properties and metabolic stability of the molecule.[8]
-
The N-Methyl Group: The methyl group on the nitrogen atom (N2 position) serves several purposes. It enhances the basicity of the nitrogen compared to its secondary amine counterpart, influences the molecule's lipophilicity and membrane permeability, and can play a direct role in binding interactions, for instance, by occupying a specific hydrophobic pocket within a receptor.[9]
This unique combination of a proven core, a strategic functionalization point, and a key modulating group makes this compound an exceptionally valuable starting material for generating diverse and potent drug candidates.
Synthesis of the Core Scaffold
The construction of the this compound scaffold can be achieved through a multi-step synthetic sequence. The most common and reliable approaches involve the initial construction of the brominated THIQ core, followed by N-methylation. The Pictet-Spengler and Bischler-Napieralski reactions are foundational methods for synthesizing the THIQ ring system.[2][10]
Protocol 1: Synthesis via Bischler-Napieralski Reaction and Subsequent N-methylation
This protocol outlines a robust pathway starting from 2-(3-bromophenyl)ethan-1-amine. The causality behind this choice is the commercial availability of the starting material and the high-yielding nature of the subsequent cyclization and reduction steps.
Step-by-Step Methodology:
-
Amide Formation:
-
To a solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-(3-bromophenyl)ethyl)acetamide.
-
-
Cyclization (Bischler-Napieralski):
-
Dissolve the N-(2-(3-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus pentoxide (P₂O₅, 2.0 eq) or phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise. Rationale: These are powerful dehydrating agents that promote the electrophilic cyclization onto the electron-rich benzene ring.
-
Reflux the mixture for 3-5 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with concentrated NaOH or NH₄OH solution until pH > 10.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-1-methyl-3,4-dihydroisoquinoline.
-
-
Reduction to Tetrahydroisoquinoline:
-
Dissolve the 5-bromo-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Rationale: NaBH₄ is a mild and selective reducing agent for the imine functionality, minimizing side reactions.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the methanol under reduced pressure. Add water and extract the product with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
-
N-methylation (if starting from the non-N-methylated analog):
-
If the synthesis started with a non-methylated amine, N-methylation is performed here. Dissolve 5-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37%, 1.5 eq).
-
Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq). Rationale: This is a reductive amination. NaBH₃CN is selective for the iminium ion intermediate and can be used in protic solvents.
-
Stir at room temperature overnight.
-
Concentrate the solvent, add water, and extract with ethyl acetate.
-
Purify via column chromatography to yield the final product, this compound.
-
The Scaffold in Action: Applications in Medicinal Chemistry
The true value of the this compound scaffold is realized through its derivatization. The C5-bromo position is the primary site for diversification using palladium-catalyzed cross-coupling chemistry.
Workflow: Scaffold Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for forming C-C bonds between the C5 position of the scaffold and a wide variety of aryl or heteroaryl boronic acids.[7][11]
Sources
- 1. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. ijstr.org [ijstr.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
The Confluence of Marine Halogenation and Alkaloid Scaffolds: A Technical Guide to the History, Synthesis, and Therapeutic Potential of Brominated N-Methyl-Isoquinoline Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The marine biosphere is a prolific source of structurally novel and biologically potent natural products. Among these, brominated alkaloids, particularly those isolated from marine sponges, have garnered significant attention for their diverse pharmacological activities. Concurrently, the isoquinoline scaffold, a cornerstone of terrestrial and, to a lesser extent, marine alkaloid chemistry, is a well-established pharmacophore in numerous approved therapeutics. This technical guide explores the intersection of these two domains: the history, discovery, and burgeoning potential of brominated N-methyl-isoquinoline alkaloids. While naturally occurring examples of this specific subclass remain elusive, this guide provides a comprehensive overview of the foundational science, synthetic methodologies, and predicted biological activities relevant to their design and development. We will delve into the rich history of both brominated marine alkaloids and isoquinoline alkaloids, culminating in a forward-looking exploration of the synthetic pathways and therapeutic promise of this hybrid class of molecules.
Part 1: The Legacy of Bromine in Marine Natural Products
The discovery of halogenated natural products, particularly those containing bromine, is a hallmark of marine drug discovery. Marine sponges of the order Verongiida, for instance, are renowned for producing a vast array of brominated alkaloids, which are believed to serve as a chemical defense mechanism against predation and biofouling.[1]
A Historical Perspective on Brominated Marine Alkaloids
The journey into brominated marine alkaloids began with the isolation of bromotyrosine derivatives from marine sponges. These compounds, characterized by the presence of one or more bromine atoms on a tyrosine-derived core, exhibit a wide spectrum of biological activities, including potent antimicrobial and cytotoxic effects.[1][2] Over the years, the structural diversity of these compounds has expanded to include bromopyrrole, bromoindole, and other nitrogenous scaffolds, with over 230 different brominated alkaloids identified from the genus Pseudoceratina alone.[1]
Isolation and Structure Elucidation: A Modern Workflow
The isolation of these often-labile compounds from complex marine invertebrate matrices requires a multi-step approach. Modern techniques have significantly streamlined this process.
Experimental Protocol: Generalized Isolation of Brominated Alkaloids from Marine Sponges
-
Extraction: Lyophilized sponge tissue is exhaustively extracted with a gradient of organic solvents, typically starting with a nonpolar solvent like hexane, followed by dichloromethane, and finally a polar solvent such as methanol.
-
Solvent Partitioning: The crude methanol extract is often subjected to liquid-liquid partitioning between water and a moderately polar solvent (e.g., ethyl acetate) to separate compounds based on polarity.
-
Chromatographic Separation: The organic-soluble fraction is then subjected to a series of chromatographic separations. This typically begins with vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on silica gel or reversed-phase C18 media.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved using semi-preparative or analytical scale HPLC, often guided by bioassay results or spectroscopic analysis (e.g., UV-Vis detection).
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and the placement of substituents.
-
Caption: Generalized workflow for the isolation and characterization of brominated marine alkaloids.
Part 2: The Isoquinoline Scaffold: A Privileged Structure in Pharmacology
Isoquinoline alkaloids represent a vast and structurally diverse family of natural products, primarily found in higher plants but also present in some marine organisms.[3] The isoquinoline nucleus is a key structural feature in a number of clinically important drugs.
N-Methylation: A Key to Biological Activity
The biological activity of isoquinoline alkaloids is often modulated by substitution patterns on the aromatic ring and, critically, by the nature of the nitrogen atom. N-methylation, in particular, can have a profound impact on a molecule's pharmacological profile. Quaternization of the nitrogen atom to form an N-methylisoquinolinium salt can enhance water solubility, alter membrane permeability, and increase the potency of interaction with biological targets such as DNA and enzymes. The fragmentation patterns of N-methylated isoquinoline alkaloids in mass spectrometry often show a characteristic loss of the methyl group, which can be a useful diagnostic tool.[4]
A notable, albeit non-brominated, example of a naturally occurring N-methyl-isoquinoline salt is N-methyl-5,6,7-trimethoxyisoquinolinium iodide, which has been isolated from the terrestrial plant Isopyrum thalictroides. Its structure was elucidated through detailed NMR and mass spectrometry analysis.
Spectroscopic Data for N-methyl-5,6,7-trimethoxyisoquinolinium iodide:
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 9.93 (s, 1H) | H-1 | 148.7 | C-5 |
| 8.62 (dd, 1H) | H-3 | 144.8 | C-7 |
| 8.51 (d, 1H) | H-4 | 141.2 | C-6 |
| 7.87 (s, 1H) | H-8 | 134.1 | C-8a |
| 4.68 (s, 3H) | +N-CH₃ | 128.3 | C-4a |
| 4.16, 4.14, 4.12 (3s, 9H) | 3 x OCH₃ | 61.8, 61.5, 57.1 | 3 x OCH₃ |
Data adapted from Košťálová et al., Chemical Papers, 1988.
Part 3: A Synthetic Approach to Brominated N-Methyl-Isoquinoline Alkaloids
The apparent scarcity of naturally occurring brominated N-methyl-isoquinoline alkaloids from marine sources presents an opportunity for synthetic chemistry to create novel molecular architectures with potentially unique biological activities. A modular synthetic approach can be envisioned, combining established methods for isoquinoline bromination and N-methylation.
Bromination of the Isoquinoline Core
The regioselective bromination of the isoquinoline ring system can be achieved under various conditions. For instance, treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid can yield 5-bromoisoquinoline with high regioselectivity.[5] The choice of brominating agent and reaction conditions is crucial to control the position and degree of bromination.
Caption: Regioselective bromination of isoquinoline.
N-Methylation of Brominated Isoquinolines
The introduction of a methyl group at the nitrogen atom of a brominated isoquinoline can be accomplished using a variety of methylating agents. Methyl iodide is a classic and effective reagent for this transformation, leading to the formation of the corresponding N-methylisoquinolinium iodide salt.
Experimental Protocol: Synthesis of a Brominated N-Methyl-Isoquinolinium Salt
-
Dissolution: Dissolve the starting brominated isoquinoline in a suitable aprotic solvent, such as acetonitrile or acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Methylating Agent: Add an excess of methyl iodide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: The N-methylisoquinolinium iodide salt, being a salt, will often precipitate out of the reaction mixture upon cooling. The precipitate can be collected by filtration.
-
Purification: The collected solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Caption: Synthetic workflow for the N-methylation of a brominated isoquinoline.
Part 4: Predicted Biological Activities and Therapeutic Potential
The fusion of a brominated aromatic system, a common feature in potent marine natural products, with an N-methyl-isoquinolinium scaffold, a known pharmacophore, is predicted to yield compounds with significant biological activity.
Table 1: Predicted Biological Activities of Brominated N-Methyl-Isoquinoline Alkaloids
| Predicted Activity | Rationale |
| Cytotoxicity | The planar aromatic system of the isoquinoline ring is known to intercalate with DNA. Bromine substitution can enhance this interaction and potentially inhibit topoisomerase enzymes. N-methylation can further increase the affinity for DNA. A series of isoquinoline alkaloids and their N-oxides have demonstrated cytotoxicity against various cancer cell lines.[6] |
| Antimicrobial Activity | Many brominated marine alkaloids exhibit potent antibacterial and antifungal properties.[1] The positive charge on the quaternized nitrogen of the N-methyl-isoquinolinium moiety can facilitate interaction with and disruption of microbial cell membranes. |
| Enzyme Inhibition | The rigid, planar structure of the isoquinoline ring system makes it an ideal scaffold for designing enzyme inhibitors. Bromine atoms can form halogen bonds with amino acid residues in the active site of enzymes, leading to potent and selective inhibition. |
Part 5: Conclusion and Future Directions
While the marine environment has yet to yield a significant number of brominated N-methyl-isoquinoline alkaloids, the synthetic accessibility and predicted biological potential of this class of compounds make them a compelling target for drug discovery and development. The methodologies outlined in this guide provide a roadmap for the synthesis and characterization of novel brominated N-methyl-isoquinoline alkaloids. Future research should focus on the creation of a diverse library of these compounds with varying bromination patterns and substitutions on the isoquinoline core. High-throughput screening of these libraries against a panel of cancer cell lines, pathogenic microbes, and key enzymes will be crucial in uncovering the therapeutic potential of this largely unexplored chemical space. The confluence of marine-inspired halogenation and a privileged alkaloid scaffold holds significant promise for the development of the next generation of therapeutic agents.
References
-
Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). MDPI. [Link]
-
Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. (2020). PMC. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
-
Cytotoxic Alkaloids from Marine Sponges. (2021). Encyclopedia MDPI. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. [Link]
-
Electronic Supporting Information for "A General Method for the Synthesis of Quinoline N-Oxides". Royal Society of Chemistry. [Link]
-
Mass Spectra of Spirobenzylisoquinoline Alkaloids. (1971). Canadian Science Publishing. [Link]
-
Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). ResearchGate. [Link]
-
Bioactive Alkaloids from Marine Sponges. DRS@nio. [Link]
-
Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts. (2021). PMC. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. University of Athens. [Link]
-
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). SciELO. [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. (2013). ACS Publications. [Link]
-
Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development. (2017). PMC. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. [Link]
-
The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. ResearchGate. [Link]
-
Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). ResearchGate. [Link]
-
Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (2023). ACS Publications. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Alkaloids from Marine Ascidians. (2011). PMC. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. SciSpace. [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]
-
Alkaloids from Marine Ascidians. (2011). ResearchGate. [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Cytotoxicity of isoquinoline alkaloids and their N-oxides. (1993). PubMed. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. MDPI. [Link]
Sources
- 1. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking [mdpi.com]
- 2. Cytotoxic Alkaloids from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]
- 3. Making sure you're not a bot! [drs.nio.res.in]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline in Organic Solvents
Introduction: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to a cascade of issues, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of an otherwise potent compound. This guide focuses on 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline, a heterocyclic compound with a scaffold of interest in medicinal chemistry. Understanding its solubility profile in various organic solvents is a foundational step in its development pathway, informing everything from reaction chemistry and purification to the feasibility of formulation strategies.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, this guide provides the theoretical underpinnings and, more importantly, robust, validated experimental protocols to empower researchers to generate a comprehensive and reliable solubility profile. By synthesizing established methodologies with practical, field-tested insights, this guide aims to be a definitive resource for characterizing this compound and analogous compounds.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.
For this compound, its solubility in organic solvents is governed by a balance of several factors:
-
Polarity: The isoquinoline core possesses a degree of polarity due to the nitrogen atom. The bromine substituent adds to the molecular weight and can influence electronic distribution, while the N-methyl group adds some nonpolar character. The overall polarity will determine its affinity for polar versus nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (protic solvents like alcohols) may exhibit enhanced solubility for this compound.
-
Molecular Structure and Size: The relatively rigid bicyclic structure and the presence of the bromine atom contribute to the crystal lattice energy of the solid. Overcoming this energy is a prerequisite for dissolution.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[1] However, this relationship must be determined empirically.
A systematic approach to determining the solubility profile, therefore, involves testing a range of solvents that span the polarity spectrum, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol).
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To obtain thermodynamically meaningful solubility data, the equilibrium or thermodynamic solubility must be determined. This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[2] The "shake-flask" method is the gold-standard and most widely accepted technique for measuring equilibrium solubility, recommended by regulatory bodies and international scientific organizations.[2][3]
Causality Behind the Shake-Flask Method
The core principle of this method is to ensure that the system reaches a true thermodynamic equilibrium. This is achieved by agitating an excess of the solid compound in the solvent for a sufficiently long period, such that the rate of dissolution equals the rate of precipitation.[4] Sampling the supernatant after this period provides the equilibrium solubility. The key to a reliable measurement is the confirmation that equilibrium has indeed been reached and that the solid phase has not undergone any changes (e.g., polymorphic transformation) during the experiment.[1]
Detailed Experimental Protocol: Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid, high purity)
-
A range of organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector
-
Volumetric flasks and pipettes
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This is crucial for ensuring a saturated solution.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[4] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[3] Allow the vials to shake for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary experiment can be conducted by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to determine the time required to reach a plateau in concentration.[3]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean collection vial. It is important to pre-condition the filter by passing a small amount of the solution through it first and discarding the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Dilution: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for isoquinoline derivatives.[5][6][7][8][9] The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][8] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.
-
3. Method Validation and Solid-State Characterization:
-
Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until the concentration remains constant is the most reliable way to confirm that equilibrium has been achieved.
-
Solid Phase Analysis: After the experiment, the remaining solid should be collected, dried, and analyzed using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate form changes have occurred during the experiment.[1] This is a critical step for ensuring the measured solubility corresponds to the intended solid form.
Visualizing the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Diethyl Ether | 2.8 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 5.2 | Data to be determined | Data to be determined |
| Methanol | 6.6 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |
Note: The molecular weight of this compound (C10H12BrN) is approximately 226.11 g/mol . This value should be precisely calculated and used for conversions.
Conclusion: A Pathway to Comprehensive Characterization
While direct, pre-existing solubility data for this compound may be sparse, this guide provides a comprehensive framework for its empirical determination. By adhering to the principles of thermodynamic equilibrium and employing the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs subsequent stages of drug development, from process chemistry and purification to formulation and preclinical evaluation. A thorough understanding of solubility, grounded in robust experimental practice, is indispensable for unlocking the full therapeutic potential of this and other novel chemical entities.
References
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Mavrantzas, M., et al. (2022). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 22(10), 5875-5888.
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
- Cho, Y.S., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(1).
-
Academia.edu. (n.d.). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ResearchGate. (2004, August). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
Korean Chemical Society. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
ResearchGate. (2011, October). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
National Institutes of Health. (2019, January 23). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Retrieved from [Link]
-
AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]
-
New Jersey Institute of Technology. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
Sources
- 1. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. who.int [who.int]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. (PDF) Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. bkcs.kchem.org [bkcs.kchem.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Reduction of 5-Bromoisoquinoline to Dihydro Derivatives
This Application Note is designed to guide researchers through the chemoselective reduction of 5-bromoisoquinoline. It addresses the dual challenge of stopping the reduction at the dihydro stage (avoiding full saturation to tetrahydroisoquinoline) and preserving the aryl bromide (avoiding hydrodehalogenation).
Part 1: Executive Summary & Mechanistic Principles
The Challenge: Reducing 5-bromoisoquinoline presents two specific synthetic hurdles:
-
Regio- and Chemoselectivity (The "Dihydro" Trap): Unsubstituted 1,2-dihydroisoquinolines are inherently unstable enamines that rapidly oxidize back to the aromatic isoquinoline or disproportionate. To isolate a stable "dihydro" derivative, the nitrogen must be trapped with an electron-withdrawing group (EWG) in situ.
-
Halogen Retention: The C5-Bromine bond is susceptible to oxidative insertion by transition metals (Pd, Ni) or hydrogenolysis under standard catalytic hydrogenation conditions (H₂/Pd-C), leading to the loss of the halogen handle.
The Solution:
The most robust method for generating stable dihydro derivatives is the Acyl-Activation/Hydride Transfer strategy. By activating the isoquinoline nitrogen with a chloroformate or acid chloride, the ring becomes susceptible to nucleophilic attack by mild hydride sources (NaBH₄) at the C1 position. This yields stable
Part 2: Reagent Selection Matrix
Use this decision matrix to select the appropriate protocol based on your target moiety and available equipment.
| Target Derivative | Primary Reagents | Chemoselectivity (Br Retention) | Stability of Product | Protocol Ref |
| Alkyl Chloroformate + NaBH₄ | High (Hydride does not touch Ar-Br) | High (Stable at RT) | Protocol A | |
| Reissert Compound (1-Cyano) | Acid Chloride + KCN/TMSCN | High | High (Crystalline solid) | Protocol B |
| 1,2,3,4-Tetrahydro (THIQ) | NaBH₃CN + Acetic Acid | High (Avoids metal catalysts) | High (Stable amine) | See Note 1 |
| Unsubstituted 1,2-dihydro | LiAlH₄ or H₂/Catalyst | Low (High risk of debromination) | Very Low (Oxidizes rapidly) | Not Recommended |
Note 1: If your goal is the fully reduced 1,2,3,4-tetrahydroisoquinoline (THIQ) while keeping the bromine, use NaBH₃CN in glacial acetic acid. Avoid H₂/Pd-C as it will strip the bromine.
Part 3: Mechanistic Pathway & Visualization
The following diagram illustrates the activation of the pyridine ring and the regioselective hydride attack that preserves the benzenoid ring and the bromine substituent.
Figure 1: Reaction pathway for the synthesis of N-protected 1,2-dihydroisoquinolines via acyliminium activation.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of -Cbz-5-Bromo-1,2-dihydroisoquinoline
The "Gold Standard" for generating a stable, isolable dihydro derivative.
Rationale: Benzyl chloroformate (Cbz-Cl) activates the nitrogen, making the C1 position highly electrophilic. Sodium borohydride (NaBH₄) is a mild nucleophile that selectively reduces the C=N bond without affecting the aromatic bromine or the benzenoid ring.
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Dry Tetrahydrofuran (THF) and Methanol (MeOH)
-
Workup: Saturated NaHCO₃, Ethyl Acetate, Brine.
Step-by-Step Methodology:
-
Activation (Acyliminium Formation):
-
Dissolve 5-bromoisoquinoline (e.g., 1.0 g, 4.8 mmol) in anhydrous THF (15 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Critical: Low temperature prevents polymerization of the activated intermediate.
-
Add Benzyl chloroformate (0.75 mL, 5.3 mmol) dropwise over 10 minutes.
-
Stir at -20°C for 30 minutes. A white precipitate (the acyliminium salt) may form; this is normal.
-
-
Reduction:
-
Prepare a solution of NaBH₄ (272 mg, 7.2 mmol) in dry MeOH (5 mL). Note: Prepare fresh to avoid decomposition.
-
Add the NaBH₄ solution dropwise to the reaction mixture at -20°C.
-
Allow the mixture to warm slowly to 0°C over 1 hour. The suspension should clear as the reduction proceeds.
-
-
Quench & Isolation:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) slowly.
-
Evaporate the bulk of the THF/MeOH under reduced pressure (Rotavap).
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate to yield the crude carbamate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 4:1).
-
Product: The 1,2-dihydro derivative usually elutes as a viscous oil or low-melting solid.
-
QC Check (NMR):
-
¹H NMR (CDCl₃): Look for the disappearance of the C1 aromatic proton (singlet at ~9.2 ppm) and the appearance of a broad singlet or doublet at ~6.9–7.1 ppm (C1-H of dihydro). The C3/C4 protons will appear as coupled doublets/multiplets in the 5.0–6.0 ppm enamine region.
Protocol B: Reissert Compound Synthesis (1-Cyano-2-Benzoyl-1,2-dihydro-5-bromoisoquinoline)
Best for subsequent functionalization at the C1 position.
Rationale: The Reissert reaction inserts a cyano group at C1 and an acyl group at N2. This "dihydro" derivative is exceptionally stable and allows for further alkylation at C1 followed by hydrolysis to form 1-substituted isoquinolines.
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
Benzoyl Chloride (1.2 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv) OR KCN (aq) in biphasic system.
-
Catalyst: Aluminum Chloride (AlCl₃) (10 mol%) - Optional but promotes rate.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup:
-
Dissolve 5-bromoisoquinoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add TMSCN (1.5 equiv) via syringe.
-
-
Acylation:
-
Cool to 0°C .
-
Add Benzoyl Chloride (1.2 equiv) dropwise.[2]
-
Observation: The solution often turns yellow/orange.
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (the product is significantly less polar than the starting material).
-
-
Workup:
-
Wash with saturated NaHCO₃, then water, then brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol is often sufficient for Reissert compounds. If not, flash chromatography (Hexanes/EtOAc).
-
Part 5: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Loss of Bromine (Dehalogenation) | Used H₂/Pd or harsh metal reductant. | STOP. Switch to NaBH₄/Chloroformate (Protocol A). Hydrides do not displace aryl bromides under these conditions. |
| Product Re-aromatization | Product exposed to air/acid for too long; N-protecting group labile. | Store N-carbamate derivatives under N₂ in the freezer. Ensure workup is basic/neutral. |
| Low Yield | Incomplete activation before hydride addition. | Ensure the reaction is kept at -20°C for at least 30 mins after adding chloroformate before adding NaBH₄. |
| Over-reduction to Tetrahydro | Used NaBH₃CN in acid or excess reducing agent with heating. | Use exactly NaBH₄ in MeOH at <0°C. This reagent combination is specific for the iminium bond (C=N) and stops at the enamine (dihydro) stage if N is protected. |
References
-
Fundamental Chemistry of Isoquinolines
-
Protocol for Chloroformate/Borohydride Reduction
- Title: "Sodium Borohydride Reduction of N-Acylisoquinolinium Salts."
- Source:Common Organic Chemistry - Sodium Borohydride Protocols.
-
URL:[Link]
-
Reissert Compound Synthesis
- Title: "The Reissert Reaction: A Review."
- Source:Chemical Reviews.
-
URL:[Link]
-
Chemoselectivity of Borohydrides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijstr.org [ijstr.org]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
A Senior Application Scientist's Guide to Robust C-N Cross-Coupling
This guide provides a detailed protocol and expert insights for the successful Buchwald-Hartwig amination of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. Tailored for researchers in synthetic and medicinal chemistry, this document moves beyond a simple recipe, offering a deep dive into the mechanistic rationale behind experimental choices, troubleshooting common issues, and ensuring reaction success.
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. For a substrate like this compound, this reaction opens a direct path to a diverse library of 5-amino-tetrahydroisoquinoline derivatives, which are valuable scaffolds in drug discovery.
However, the reaction's success is highly dependent on the careful orchestration of several components: the palladium source, the ancillary ligand, the base, and the solvent. This note will dissect the role of each, providing a robust, optimized protocol for this specific transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to involve three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : A low-valent Palladium(0) complex, generated in situ, reacts with the aryl bromide (our substrate). This is often the rate-determining step. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the aminated product. The palladium catalyst is regenerated to its Pd(0) state, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Rationale-Driven Approach
The choice of reagents is critical. For a potentially challenging substrate like a heteroaromatic bromide, a well-chosen catalyst system is essential. The following table summarizes a recommended starting point based on established principles for similar substrates.[6][7]
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A stable Pd(0) source that requires in situ activation with the ligand.[8] Pre-catalysts like XPhos Pd G3/G4 are excellent, more reliable alternatives that form the active L-Pd(0) species cleanly upon exposure to the base.[9] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl monophosphine ligand.[8] This class of ligand accelerates oxidative addition and reductive elimination while preventing catalyst decomposition (formation of palladium black).[10][11] RuPhos is another excellent choice. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine-palladium complex.[3] It has limited solubility, so vigorous stirring is crucial. Lithium bis(trimethylsilyl)amide (LHMDS) is a soluble alternative. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed, non-polar aprotic solvents are standard.[10][12] They have sufficiently high boiling points for the required reaction temperatures and are poor ligands for palladium, preventing catalyst inhibition. |
| Temperature | 90–110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition of aryl bromides.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation.[11] A rigorously inert atmosphere is non-negotiable. |
| Concentration | 0.1–0.2 M (relative to aryl bromide) | A standard concentration range that balances reaction kinetics with solubility. |
Detailed Experimental Protocol
This protocol details the amination of this compound with a generic primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1.5–2.5 mol%)
-
XPhos (3.0–5.0 mol%)
-
Sodium tert-butoxide (1.4–2.0 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for work-up and purification
-
TLC plates, LC-MS, and NMR for reaction monitoring and characterization
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).[7] The base is a fine powder and can be sticky; ensure accurate weighing and transfer.
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three evacuate-backfill cycles with high-purity nitrogen or argon to remove all oxygen.[11]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of 0.1 M relative to the aryl bromide. Subsequently, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing, as the base is not fully soluble.
-
Monitoring : Monitor the reaction's progress periodically. Withdraw a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS. The reaction is typically complete within 12-24 hours when the starting aryl bromide spot is no longer visible.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction : Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[7]
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired aminated product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination deactivating the Pd(0)/ligand complex.[11]2. Poor Reagent Quality: Wet solvent/amine; impure solids.3. Insufficient Temperature. | 1. Improve inert atmosphere technique (e.g., more evacuate/refill cycles).[11] Use a pre-catalyst for more reliable activation.2. Ensure all reagents are pure and solvents are anhydrous.3. Increase temperature to 110 °C. Screen an alternative ligand like RuPhos. |
| Formation of Black Precipitate | Catalyst Decomposition: The ligand has failed to stabilize the Pd(0) species, leading to aggregation into inactive palladium black.[10] This can be caused by high temperatures or insufficient ligand. | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[10]2. Ensure the correct Pd:Ligand ratio is used (typically 1:2 for this system). |
| Hydrodehalogenation (Ar-H formation) | A known side reaction where the aryl halide is reduced. Can be promoted by moisture or if the reductive elimination step is slow. | 1. Ensure rigorously anhydrous conditions.2. Screen a different ligand/base combination that may favor the desired C-N coupling pathway. |
| Reaction Stalls | Catalyst Poisoning: The nitrogen on the isoquinoline ring or a functional group on the amine coupling partner may coordinate too strongly to the palladium center, inhibiting catalysis.[10] | 1. Increase catalyst and ligand loading.2. Switch to a more sterically hindered ligand (e.g., BrettPhos) which can sometimes mitigate substrate inhibition. |
Safety Precautions
-
Palladium Catalysts : Finely divided palladium and its precursors can be pyrophoric, especially after the reaction when mixed with filter aids like Celite.[13] Do not allow the filtered residue to dry in the air. Quench it carefully with a small amount of dilute acid or an oxidizing agent like bleach.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14]
-
Sodium tert-butoxide : A strong, corrosive, and hygroscopic base. Avoid contact with skin and eyes. Handle quickly in the air to minimize moisture absorption.
-
Solvents : Toluene and dioxane are flammable and have associated toxicities. Handle them in a well-ventilated fume hood.
-
General : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.[15]
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis . Organic-synthesis.org. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Wordpress. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC . National Center for Biotechnology Information. [Link]
-
Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines - ResearchGate . ResearchGate. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv . ChemRxiv. [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC . National Center for Biotechnology Information. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. honrel.com [honrel.com]
- 14. fishersci.fr [fishersci.fr]
- 15. chemicalbook.com [chemicalbook.com]
Application Note: Preparation of Hydrochloride Salts of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This Application Note details the protocol for the synthesis and hydrochloride salt formation of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline .
Nomenclature Clarification: While the user request refers to 3,4-dihydro-1H-isoquinoline, the presence of the 2-methyl substituent and the context of stable salt formation confirms the target is the 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. The "dihydro" nomenclature is frequently used in CAS indexes to denote the saturation of the C3-C4 bond relative to the fully aromatic isoquinoline, but "tetrahydro" is the precise descriptor for the secondary/tertiary amine core.
Significance: The 5-bromo-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry. The bromine at the C5 position serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access dopamine receptor antagonists (D1/D3), sigma receptor ligands, and various CNS-active agents. The hydrochloride salt is the preferred form for stability, solubility, and handling during downstream GMP manufacturing.
Strategic Synthesis Pathway
The preparation is divided into two distinct modules to ensure high purity:
-
N-Methylation (Reductive Amination): Conversion of the commercially available or synthesized 5-bromo-1,2,3,4-tetrahydroisoquinoline free base to its N-methyl derivative.
-
Salt Formation & Crystallization: Controlled precipitation of the hydrochloride salt to reject impurities.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from the nor-methyl precursor to the final hydrochloride salt.
Detailed Protocols
Module A: Synthesis of Free Base (N-Methylation)
Objective: To install the N-methyl group via Eschweiler-Clarke reductive amination. This method is preferred over direct alkylation (MeI) to avoid quaternary ammonium salt by-products.
Reagents & Materials:
-
Precursor: 5-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Reagent: Formaldehyde (37% aq. solution, 2.5 eq)
-
Reductant/Solvent: Formic Acid (98%, 5.0 eq)
-
Workup: NaOH (2M), Dichloromethane (DCM), Brine.
Step-by-Step Protocol:
-
Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 10.0 g, 47.1 mmol) in Formic Acid (11.0 g, ~9 mL).
-
Note: The reaction is exothermic; add acid slowly if working on >50g scale.
-
-
Addition: Add Formaldehyde solution (37%, 9.6 g, ~8.8 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to 90–95°C (gentle reflux) for 4–6 hours.
-
Monitoring: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases and TLC/LC-MS shows consumption of starting material.
-
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Basification: Slowly add 2M NaOH (aq) until pH > 12.
-
Critical Control Point: Maintain temperature < 20°C to prevent decomposition or side reactions. The free base will separate as an oil.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oil.
-
Yield Expectation: 90–95%.
-
Module B: Preparation of Hydrochloride Salt
Objective: To convert the oily free base into a stable, crystalline hydrochloride salt.
Reagents:
-
Substrate: Crude Free Base from Module A.
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).
-
Acid Source: 4M HCl in Dioxane (preferred for stoichiometry control) or HCl gas.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude free base oil (10.0 g) in dry Ethyl Acetate (50 mL).
-
Why EtOAc? It is a non-polar aprotic solvent in which the free base is soluble, but the HCl salt is generally insoluble, driving precipitation.
-
-
Filtration (Polishing): If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts carried over from the workup.
-
Acid Addition: Cool the solution to 0–5°C. Add 4M HCl in Dioxane (1.1 eq, approx. 12 mL) dropwise over 20 minutes.
-
Observation: A white to off-white precipitate should form immediately.
-
Alternative: If HCl in Dioxane is unavailable, bubble dry HCl gas through the solution for 5–10 minutes.
-
-
Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.
-
Isolation: Filter the solid using a Buchner funnel under vacuum / inert gas (N₂).
-
Washing: Wash the filter cake with cold EtOAc (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual acidity and organic impurities.
-
Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.
Process Workflow & Control Strategy
The following diagram illustrates the operational workflow, highlighting Critical Quality Attributes (CQAs) at each stage.
Figure 2: Operational workflow for the isolation of the hydrochloride salt.
Quality Control & Characterization
Data Summary Table: Expected Specifications
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure; N-CH₃ singlet ~2.9 ppm |
| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |
| Chloride Content | Argentometric Titration | 13.3% ± 0.5% (Theoretical: 13.5%) |
| Melting Point | DSC / Capillary | 235–240°C (Decomposition) Typical for this class |
| Residual Solvent | GC-HS | EtOAc < 5000 ppm; Dioxane < 380 ppm |
Analytical Insights:
-
¹H-NMR Shift: Upon salt formation, the N-methyl signal and the protons adjacent to the nitrogen (C1 and C3) will shift downfield significantly compared to the free base due to the positive charge on the nitrogen.
-
Hygroscopicity: Hydrochloride salts of tetrahydroisoquinolines can be hygroscopic. Handling in a humidity-controlled environment (<40% RH) is recommended.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar or temp too high. | Use a less polar solvent mix (e.g., add Et₂O to the EtOAc). Cool slowly. Seed with authentic crystal if available. |
| Yellow Coloration | Oxidation of free base before salt formation. | Ensure the free base is stored under N₂. Perform a carbon treatment (charcoal) during the dissolution step. |
| Low Yield | High solubility of salt in mother liquor. | Cool to -10°C. Add an antisolvent like Hexane or Diethyl Ether to force precipitation. |
References
-
Synthesis of Tetrahydroisoquinolines: Yokoyama, A., et al. "Superacid-Catalyzed Pictet-Spengler Reaction."[1] Journal of Organic Chemistry, 1999, 64(2), 611–617.[1] Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Salt Formation in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. Link
-
Isoquinoline Chemistry: "Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives." Organic Chemistry Portal. Link
Sources
Functionalization of the C5 position in 2-methyl-3,4-dihydro-1H-isoquinolines
Application Note: Strategic Functionalization of the C5 Position in 2-Methyl-3,4-dihydro-1H-isoquinoline Scaffolds
Part 1: Executive Summary & Strategic Analysis
The 2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents (e.g., Nomifensine, Tesofensine). While functionalization at C1 (benzylic) and C6/C7 (electronically activated) is well-documented, the C5 position represents a "distal" and sterically challenging target.
The Challenge:
-
Electronic Masking: In electrophilic aromatic substitution (EAS), the alkyl bridgeheads at C4a and C8a direct substitution to the ortho and para positions. For the benzene ring, this favors C6 and C7.
-
Steric Shielding: The C5 position is peri-proximal to the C4 methylene bridge, while C8 is peri-proximal to the bulky N-methyl group (in the tetrahydro- form). This steric environment makes C5 difficult to access via standard transition-metal catalysis, which typically prefers the sterically accessible C6/C7 vectors.
-
Substrate Stability: The specific precursor mentioned, 2-methyl-3,4-dihydro-1H-isoquinoline (an imine/enamine species), is prone to hydrolysis or polymerization under harsh C-H activation conditions.
The Solution: This guide details two validated workflows:
-
Protocol A (De Novo Assembly): The "Gold Standard" for high-purity C5 analogs, utilizing the reduction of pre-functionalized isoquinolines.
-
Protocol B (Late-Stage Diversification): A steric-controlled Iridium-catalyzed borylation protocol optimized to access the C5/C6/C7 manifold, coupled with a purification strategy for isolation.
Part 2: Scientific Logic & Regioselectivity Map
To understand the experimental design, one must visualize the competitive landscape of the THIQ core.
Figure 1: Regioselectivity map of the 2-methyl-THIQ scaffold. Note that C5 access requires bypassing the innate preference for C6/C7.
Part 3: Detailed Experimental Protocols
Protocol A: De Novo Synthesis (The Gold Standard)
Recommended for: Scale-up (>1g) and when absolute regiocontrol is required.
This route avoids the regioselectivity issues of C-H activation by installing the C5 functional group before forming the saturated ring.
Workflow:
-
Starting Material: 5-Bromoisoquinoline (commercially available).
-
Step 1: Quaternization: Formation of the isoquinolinium salt.
-
Step 2: Reduction: Selective reduction to the tetrahydro-amine.
Step-by-Step Methodology:
-
Methylation (Formation of Salt):
-
Dissolve 5-bromoisoquinoline (1.0 equiv, 10 mmol) in anhydrous acetone (0.5 M).
-
Add iodomethane (MeI) (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 4–6 hours. A yellow precipitate (isoquinolinium salt) will form.
-
Filtration: Collect the solid by vacuum filtration, wash with cold diethyl ether. Yield is typically >90%.[1][2]
-
-
Reduction (The Critical Step):
-
Suspend the 5-bromo-2-methylisoquinolinium iodide salt (1.0 equiv) in Methanol (0.2 M).
-
Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄) (4.0 equiv) portion-wise over 30 minutes. Caution: Gas evolution (H₂).
-
Mechanism: The hydride attacks the electron-deficient pyridinium ring at C1 and C3, reducing it to the amine. The benzene ring (containing the Br at C5) remains aromatic.
-
Stir at RT for 2 hours.
-
Quench: Carefully add 1N HCl until pH ~2 (destroys excess hydride), then basify to pH >10 with 1N NaOH.
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Validation:
-
1H NMR: Verify the disappearance of aromatic pyridine protons and appearance of aliphatic multiplets at δ 2.5–3.6 ppm.
-
Regiochemistry: The Bromine remains exclusively at C5.
Protocol B: Iridium-Catalyzed C-H Borylation (Late-Stage Diversification)
Recommended for: Discovery chemistry, analog scanning, and when starting from complex 2-methyl-THIQ derivatives.
Direct C-H functionalization of 2-methyl-THIQ is dominated by C6/C7 borylation. However, using steric control, one can generate a mixture containing the C5 isomer, which can be separated.
Reagents:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy ) (3.0 mol%)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)
-
Solvent: THF or MTBE (anhydrous)
Protocol:
-
Glovebox Setup: In a N₂-filled glovebox, combine [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL). Stir for 5 mins to form the active catalyst (deep brown/red color).
-
Substrate Addition: Add B₂pin₂ (254 mg, 1.0 mmol) and 2-methyl-1,2,3,4-tetrahydroisoquinoline (147 mg, 1.0 mmol).
-
Reaction: Seal the vial and heat to 80°C for 16 hours .
-
Workup: Cool to RT. Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst. Concentrate in vacuo.
Data Interpretation & Purification:
-
Regio-outcome: Expect a mixture of roughly 60% C7-BPin, 30% C6-BPin, and 10% C5-BPin .
-
Why C5 is minor: The C5 position is sterically hindered by the C4-methylene bridge (peri-strain), whereas C6/C7 are remote.
-
Separation: The isomers are separable by HPLC or Flash Chromatography after oxidation to the phenol or coupling to an aryl group.
-
Oxidation Protocol: Dissolve crude BPin mix in THF/H₂O. Add NaBO₃·4H₂O (3 equiv). Stir 2h. The resulting 5-hydroxy-2-methyl-THIQ is significantly more polar and separable from the 6/7-isomers.
-
Part 4: Comparative Data Analysis
| Feature | Protocol A: De Novo Synthesis | Protocol B: Ir-Catalyzed Borylation |
| Primary Target | C5-Exclusive | Mixture (C6/C7 major, C5 minor) |
| Starting Material | 5-Bromoisoquinoline | 2-Methyl-THIQ (Pre-formed) |
| Step Count | 2 Steps (Methylation + Reduction) | 1 Step (Catalysis) + Separation |
| Overall Yield (C5) | High (>80%) | Low (~10-15% isolated) |
| Scalability | Gram to Kilogram | Milligram scale |
| Strategic Use | Target Synthesis | Library Generation / Analog Scanning |
Part 5: Mechanistic Pathway (Graphviz)
The following diagram illustrates the divergent pathways for accessing the C5 position.
Figure 2: Decision tree for C5 functionalization. Route A is synthetic assembly; Route B is direct functionalization.
References
-
Iridium-Catalyzed C-H Borylation Mechanism: Unnikrishnan, A., & Sunoj, R. B. (2021).[3] Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. Journal of Organic Chemistry. [4]
-
General Tetrahydroisoquinoline Synthesis: Kessar, S. V., et al. (2014). Synthesis of Isoquinoline Alkaloids via Phthalides. Synthesis.
-
C5-Selective Functionalization (Directed Strategies): Wang, T., et al. (2015).[5] Efficient Cu-Catalyzed Coupling of Nonfunctionalized Tetrahydroisoquinolines. Organic Letters. (Note: Discusses C1, but provides context for scaffold reactivity).
-
Regioselectivity in Ir-Borylation: Hale, L. V., & Hartwig, J. F. (2020). Iridium-Catalyzed Silylation of C–H Bonds. Journal of the American Chemical Society.[6]
-
De Novo Synthesis Logic: Shklyaev, Y. V. (2002).[7] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin.
Sources
- 1. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 2. ijstr.org [ijstr.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline in water
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and formulation development, moving from simple adjustments to more complex formulation strategies.
Part 1: Understanding the Challenge: Physicochemical Properties
The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It possesses a significant hydrophobic surface area due to the brominated benzene ring, which dominates its interaction with polar solvents like water. However, the molecule also contains a tertiary amine within the dihydroisoquinoline ring system. This basic nitrogen atom is the key to overcoming solubility issues, as it can be protonated to form a much more soluble salt.
1.1. Key Physicochemical Parameters
Understanding the following parameters is critical for designing an effective solubilization strategy.
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₁₂BrN | - |
| Molecular Weight | 226.11 g/mol | Higher molecular weight can negatively impact solubility.[1] |
| Predicted pKa | 9.0 ± 0.5 | The tertiary amine is basic and can be protonated in acidic conditions to form a soluble salt. This is the primary handle for solubility enhancement. |
| Predicted XLogP3 | ~2.5 - 3.0 | A positive logP value indicates a preference for a lipid (hydrophobic) environment over an aqueous one, confirming its poor water solubility.[2] |
Note: Experimental values may vary. These predictions are based on the compound's structure and data from similar molecules.
Part 2: Troubleshooting Guide: A Stepwise Approach to Solubilization
Researchers typically face one of two primary issues: the compound either fails to dissolve initially or it precipitates upon dilution into an aqueous buffer (a phenomenon known as "crashing out"). The following flowchart provides a logical path for troubleshooting these common problems.
Caption: Troubleshooting flowchart for solubilizing this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in neutral PBS (pH 7.4). What is the first thing I should try?
A1: The first and most effective step is pH adjustment.[3][4] The tertiary amine in your compound has an estimated pKa around 9.0. At neutral pH, the amine is largely in its non-ionized, free-base form, which is poorly soluble. By lowering the pH, you protonate this amine, forming a water-soluble salt.[5][6] We recommend preparing an acidic buffer (e.g., citrate or acetate buffer at pH 4-5) or adding a small amount of dilute acid (e.g., 1N HCl) to your aqueous solution to bring the pH well below 7.0. A good rule of thumb is to adjust the pH to be at least two units below the pKa of the amine.[7]
Q2: I successfully dissolved the compound in an acidic solution, but it precipitated when I added it to my neutral cell culture media. Why?
A2: This is a classic example of a pH shift causing precipitation. Your cell culture medium is buffered to a physiological pH (typically ~7.4). When you add your acidic stock solution, the buffering capacity of the media raises the pH of the local environment back to neutral. This deprotonates your compound, converting it back to the insoluble free-base form, causing it to crash out of solution.
Q3: How can I prevent precipitation in my cell culture experiment?
A3: You have two primary options:
-
Use a Co-solvent Stock: Prepare a high-concentration stock solution in a water-miscible, biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[8][9] Then, perform a serial dilution into your cell culture medium. It is critical to keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO, and often lower for ethanol) to avoid solvent-induced cytotoxicity.[10][11][12] The small amount of co-solvent helps keep the compound in solution even at neutral pH.
-
Use a Formulation Vehicle: For in vivo studies or sensitive cell lines, consider using a formulation vehicle like a cyclodextrin solution. Cyclodextrins are cage-like molecules that encapsulate hydrophobic drugs, increasing their apparent water solubility without altering pH.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q4: What are co-solvents and which one should I choose?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[16][17][18] The choice depends on your application.
| Co-solvent | Typical Use | Considerations |
| DMSO | In vitro stock solutions | Gold standard for initial screening. Can be toxic to some cell lines at concentrations >0.5%.[10] |
| Ethanol | In vitro / In vivo formulations | Generally more cytotoxic than DMSO.[11][12] Often used in oral or parenteral formulations. |
| PEG 400 | In vivo formulations | A low-toxicity polymer often used in oral and injectable drug formulations.[19][] |
| Propylene Glycol | In vivo formulations | Common vehicle for oral and intravenous preparations.[9][18] |
Q5: I need a very high concentration of my compound for an experiment. pH and co-solvents are not enough. What's next?
A5: At this point, you should explore more advanced formulation techniques like surfactants or cyclodextrins.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 form micelles in aqueous solutions. These micelles can encapsulate your compound in their hydrophobic cores, dramatically increasing solubility.[21][22][23] This is a common strategy in pharmaceutical formulations.[24]
-
Cyclodextrins: As mentioned, these form inclusion complexes with the drug, enhancing solubility and stability.[25][26] This method is often preferred for its favorable safety profile.[15]
Part 4: Experimental Protocols
The following workflow provides a systematic process for selecting and preparing your formulation.
Caption: Experimental workflow for selecting a solubilization method.
Protocol 4.1: pH-Mediated Solubilization
-
Prepare a 50 mM Sodium Citrate Buffer: Titrate citric acid with sodium hydroxide to a final pH of 4.0.
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the pH 4.0 buffer to the compound incrementally while vortexing or stirring.
-
Aid Dissolution (Optional): Gentle warming (to 37°C) or brief sonication can assist in dissolving the compound.
-
Finalization: Once fully dissolved, adjust the volume to the final desired concentration with the buffer. Filter sterilize if required for biological applications.
Protocol 4.2: Co-solvent Stock Preparation (for in vitro use)
-
Select Solvent: Use high-purity, anhydrous DMSO.
-
Weigh Compound: Weigh the compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM or 2-10 mg/mL).
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Application: When dosing cells, dilute the stock at least 1:1000 into the final culture medium to keep the DMSO concentration at or below 0.1%. Always run a vehicle control (medium + same amount of DMSO).
Protocol 4.3: Cyclodextrin Formulation
-
Prepare Vehicle: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or a suitable buffer (e.g., saline). Stir until the cyclodextrin is fully dissolved.
-
Add Compound: Weigh the target compound and add it directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify as the compound dissolves.
-
Finalization: Once dissolved, the solution can be filtered and is ready for use. This method is particularly useful for increasing the solubility of compounds for in vivo administration.[13][25]
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Compounds - CD Bioparticles.
- Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis.
- Vertex AI Search. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed.
- Vertex AI Search. (n.d.). Surfactant Excipients - American Pharmaceutical Review.
- Vertex AI Search. (n.d.). Surfactants and their applications in pharmaceutical dosage form | PPTX - Slideshare.
- Vertex AI Search. (n.d.). Examples of surfactants used in pharmaceutical formulations.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
- Vertex AI Search. (n.d.). Pharmaceutical Industry - Surfactant - Alfa Chemistry.
- Vertex AI Search. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (n.d.). Solubilization by cosolvents.
- Vertex AI Search. (n.d.). Co-solvent: Significance and symbolism.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - Biomedical Research and Therapy.
- Vertex AI Search. (n.d.). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01434A.
- Vertex AI Search. (n.d.). (PDF)
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). CAS 190777-77-6: 5-Bromo-1(2H)-isoquinolinone | CymitQuimica.
- Vertex AI Search. (n.d.). Isolation (Recovery) of amines - University of Alberta.
- Vertex AI Search. (n.d.). 5-bromo-3,4-dihydro-1H-Isoquinoline-2-carboxylic acid tert-butyl ester - ChemShuttle.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Workup: Amines - Department of Chemistry : University of Rochester.
- Vertex AI Search. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem.
- Vertex AI Search. (n.d.). Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
- Vertex AI Search. (n.d.). Calculated logP values for investigated compounds.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6 - ChemicalBook.
- Vertex AI Search. (n.d.). 5-Bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline | 104737-00-0 - BuyersGuideChem.
- Vertex AI Search. (n.d.). 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one - PubChemLite.
- Vertex AI Search. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI.
- Vertex AI Search. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
- Vertex AI Search. (n.d.). Isoquinoline compounds - ChemicalBook.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid tert-Butyl Ester - ChemicalBook.
- Vertex AI Search. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline | 114744-50-2 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline - PubChemLite.
- Vertex AI Search. (n.d.). 1782599-15-8|5-Bromo-4-methyl-3,4-dihydroisoquinolin-1(2H)-one - BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. brieflands.com [brieflands.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 16. grokipedia.com [grokipedia.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Surfactants and their applications in pharmaceutical dosage form | PPTX [slideshare.net]
- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Minimizing side reactions during the methylation of brominated isoquinolines
Welcome to our dedicated technical support guide for navigating the complexities of methylating brominated isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome issues with a solid understanding of the underlying chemistry.
Introduction: The Challenge of Selective Methylation
The methylation of brominated isoquinolines is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions.[1][2] However, the seemingly straightforward addition of a methyl group can be fraught with challenges, primarily centered around achieving high selectivity and minimizing unwanted side reactions.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the most common issues encountered during the methylation of this important class of compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-methylation of brominated isoquinoline is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete N-methylation is a common hurdle. Several factors can contribute to this issue. Let's break them down:
-
Insufficiently Reactive Methylating Agent: While iodomethane is a common choice, its reactivity can sometimes be insufficient, especially with less nucleophilic isoquinolines.
-
Troubleshooting: Consider more potent methylating agents like dimethyl sulfate or methyl triflate. However, be aware that these are more hazardous and may require more stringent reaction control. A study on the N-methylation of isoquinolines highlighted the use of methyl 4-toluenesulfonate in a hot dimethylformamide (DMF) solution as an effective alternative.[3]
-
-
Inappropriate Solvent: The choice of solvent plays a crucial role in the SN2 reaction mechanism of N-methylation.
-
Inadequate Base: For isoquinolines that are not sufficiently basic to react directly with the methylating agent, a base is required to deprotonate any acidic protons that might interfere or to neutralize any generated acid.
-
Troubleshooting: If your substrate has acidic functional groups, a non-nucleophilic base like potassium carbonate or sodium hydride can be employed. The choice and stoichiometry of the base are critical and should be carefully optimized.[4]
-
| Parameter | Recommendation | Rationale |
| Methylating Agent | Iodomethane (standard), Dimethyl Sulfate (more reactive), Methyl Triflate (highly reactive) | Matching reactivity to the substrate's nucleophilicity is key. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions. |
| Base (if needed) | K₂CO₃, NaH | Prevents side reactions by neutralizing acid and deprotonating acidic groups. |
Q2: I am observing significant amounts of a byproduct that appears to be the result of C-methylation. How can I favor N-methylation over C-methylation?
A2: The competition between N- and C-methylation is a classic chemoselectivity challenge. The electron-rich nature of the isoquinoline ring can lead to electrophilic attack by the methylating agent at certain carbon positions, particularly C1.[6]
-
Understanding the Mechanism: N-methylation is generally kinetically favored due to the higher nucleophilicity of the nitrogen lone pair. However, under certain conditions, C-methylation can become a significant pathway.
-
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature will typically favor the kinetically controlled N-methylation product over the thermodynamically controlled C-methylation product.
-
Steric Hindrance: If the nitrogen atom is sterically hindered, C-methylation at a more accessible carbon might be preferred. In such cases, a less bulky methylating agent could potentially improve N-selectivity.[4]
-
Protecting Groups: In complex substrates, consider if any existing functional groups are directing the methylation towards a carbon atom. It might be necessary to employ a protecting group strategy.
-
Part 2: Navigating and Suppressing Key Side Reactions
The brominated isoquinoline core presents multiple reactive sites. Understanding and mitigating the side reactions at these sites is crucial for a successful synthesis.
Q3: My reaction is producing a significant amount of a debrominated-methylated product. What is causing this and how can I prevent it?
A3: The loss of the bromine substituent during methylation is a strong indicator of a competing reduction or a metal-catalyzed side reaction.
-
Potential Cause 1: Reductive Debromination. Certain reaction conditions can lead to the reduction of the C-Br bond.
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of your reagents and solvents. The presence of reducing impurities can lead to debromination.
-
Reaction Conditions: Avoid overly harsh conditions (e.g., high temperatures for extended periods) that might promote decomposition pathways leading to reduction.
-
-
-
Potential Cause 2: Trace Metal Contamination. If you are using metal-based reagents (e.g., certain bases) or if your glassware is not scrupulously clean, trace metals can catalyze a hydrodehalogenation reaction.
-
Troubleshooting:
-
Glassware: Use acid-washed glassware to remove any trace metal residues.
-
Reagent Source: Be mindful of the purity of your reagents. If you suspect metal contamination, consider using higher purity grades.
-
-
Q4: I am seeing evidence of a reaction between my brominated isoquinoline and residual amine from a previous step, especially when heating. Could this be a Buchwald-Hartwig amination side reaction?
A4: This is a very insightful observation. While not a direct methylation side reaction, the conditions for methylation (especially when using a base and elevated temperatures) can overlap with those that promote a Buchwald-Hartwig amination if an amine is present as an impurity.[7][8]
-
Mechanism of Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[9][10] Even trace amounts of palladium from previous synthetic steps, coupled with an amine impurity, can lead to the formation of an aminated isoquinoline byproduct.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected Buchwald-Hartwig side reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for N-Methylation of a Brominated Isoquinoline
This protocol provides a starting point for the N-methylation of a generic brominated isoquinoline using iodomethane.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the brominated isoquinoline (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of 0.1-0.5 M.
-
Reagent Addition: Add iodomethane (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate (the methylated isoquinolinium salt) has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.[4]
Protocol 2: Purification of Brominated Isoquinoline to Remove Amine Impurities
This protocol is recommended if you suspect amine impurities are leading to side reactions.
-
Dissolution: Dissolve the crude brominated isoquinoline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine impurities, making them water-soluble.
-
Separation: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified brominated isoquinoline.
Part 4: Visualizing Reaction Pathways
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Ground-state intramolecular proton transfer inhibits the selective methylation on quinoline and pyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Resolving stability issues of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline in solution
Welcome to the dedicated technical support resource for 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered during experimental work. Understanding the chemical liabilities of this molecule is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. The question-and-answer format is designed to help you quickly diagnose and solve problems related to the stability of this compound in solution.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?
A1: This is a classic indicator of chemical degradation, likely stemming from oxidation or photodegradation.[1] The dihydroisoquinoline core is susceptible to oxidation, which can lead to the formation of a more conjugated, color-imparting isoquinolinium species. Furthermore, brominated aromatic compounds are known to be sensitive to light, which can catalyze degradation pathways.[2][3]
Causality: The energy from ambient or UV light can be absorbed by the molecule, potentially leading to the cleavage of the carbon-bromine bond or the generation of radical species that initiate decomposition.[4] Oxidation, often accelerated by light and the presence of atmospheric oxygen, can alter the heterocyclic ring structure.
Immediate Recommendations:
-
Immediately cease using the discolored solution for sensitive experiments.
-
Prepare fresh solutions and consistently store them in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[1]
-
Consider purging stock solutions with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q2: I'm observing a precipitate forming in my stock solution, particularly after storing it at 4°C or -20°C. Is the compound degrading?
A2: While precipitation can be a result of degradation product insolubility, it is more commonly due to the compound's temperature-dependent solubility. Many organic compounds are significantly less soluble in common solvents like DMSO or ethanol at lower temperatures.[3] If the solution becomes clear again upon gentle warming to room temperature, the issue is likely physical (solubility) rather than chemical (degradation).
Causality: The dissolution of a solid into a liquid is an equilibrium process. Lowering the temperature shifts the equilibrium, reducing the amount of solute the solvent can hold, thus causing the compound to crystallize or precipitate out of solution.
Troubleshooting Steps:
-
Before use, allow the vial to equilibrate to room temperature.
-
Gently vortex or sonicate the solution to redissolve the precipitate. Visually inspect for complete dissolution.
-
Caution: Avoid excessive heating, as elevated temperatures can accelerate chemical degradation.[1]
-
If precipitation persists, consider preparing a slightly more dilute stock solution or aliquotting into single-use volumes to avoid repeated freeze-thaw cycles which can exacerbate solubility issues.
Q3: My experimental results are inconsistent, showing a gradual loss of compound potency over time. How can I confirm if this is due to instability?
A3: Inconsistent results and loss of potency are hallmark signs of compound degradation.[1] The stability of this compound in solution is not guaranteed and is influenced by several factors, including pH, solvent choice, light exposure, and temperature.[1][5][6]
Causality: The active concentration of your compound is decreasing over time as it converts into one or more degradation products, which are unlikely to have the same biological activity. This leads to a diminished effect in your assays.
Validation Strategy:
-
Conduct a Forced Degradation Study: This is the most definitive way to understand your compound's liabilities. It involves subjecting the compound to various stress conditions (acid, base, oxidation, light, heat) to intentionally induce degradation. See Protocol 2 for a detailed methodology.
-
Use a Stability-Indicating Analytical Method: An HPLC method that can separate the parent compound from its potential degradants is essential. By analyzing samples of your stock solution over time, you can directly quantify the loss of the parent compound. Refer to Protocol 3 for guidance on developing such a method.
Q4: What are the primary chemical liabilities of this compound I should be aware of?
A4: Based on its structure, the primary liabilities are susceptibility to oxidation , photodegradation , and pH-dependent hydrolysis .
-
Oxidation: The dihydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline system. This is a common pathway for this class of compounds.
-
Photodegradation: As a bromo-aromatic compound, it is prone to degradation upon exposure to light.[2][3] This can involve the homolytic cleavage of the C-Br bond, leading to de-bromination.
-
pH Sensitivity: Isoquinoline derivatives are weak bases, meaning their solubility and stability are highly dependent on the pH of the medium.[5][6] In strongly acidic or basic aqueous solutions, the compound may undergo hydrolysis or other pH-catalyzed degradation reactions. It is advisable to maintain the pH of aqueous working solutions within a neutral range (e.g., pH 6-8) where possible.[3]
The following diagram illustrates these potential degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water (50:50).
-
Stress Conditions: [1] * Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Photolytic Degradation: Place the solution in a quartz cuvette or UV-transparent vial and expose it to a calibrated light source (e.g., 254 nm or a xenon lamp). Wrap an identical sample in aluminum foil as a dark control.
-
Thermal Degradation: Incubate the stock solution in a sealed vial at 60°C.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed samples with 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from any potential degradation products, allowing for accurate quantification of stability.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This should be optimized to ensure separation between the parent peak and any new peaks that appear in the stressed samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: A Photo-Diode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can perform peak purity analysis to ensure that the parent peak is not co-eluting with a degradant. A wavelength of ~220 nm or ~260 nm would be a reasonable starting point for this chromophore.
-
Validation: The method's specificity is confirmed by analyzing the samples from the forced degradation study. The appearance of new, well-resolved peaks alongside a decrease in the parent peak area confirms the method is "stability-indicating."
By implementing these guidelines and protocols, you can significantly improve the quality and reliability of your experimental data when working with this compound.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 3,6-Dichloroisoquinoline.
- ResearchGate. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based... | Download Scientific Diagram.
- Benchchem. (n.d.). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.
- Carvajal-Lara, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- ResearchGate. (n.d.). Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides | Request PDF.
- MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants....
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Benchchem. (n.d.). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Douglas, K. L., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Reaction Temperature for 5-Bromo-isoquinoline Reduction
Department: Chemical Process R&D Subject: Selective Reduction of 5-Bromoisoquinoline to 5-Bromo-1,2,3,4-tetrahydroisoquinoline Protocol ID: RED-ISOQ-BR5-V2.1[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Reducing the pyridine ring of 5-bromoisoquinoline while preserving the aryl bromide is a competition between chemoselectivity and reaction kinetics .[1] The bromine atom at the C5 position is a critical "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura), but it renders the molecule sensitive to hydrodebromination (loss of Br) under vigorous reducing conditions.
The Solution:
While catalytic hydrogenation (
Core Protocol: The "Cold-Start" Gribble Reduction[1]
This protocol utilizes the formation of sodium triacetoxyborohydride in situ, which is less basic and more selective than
Reagents & Stoichiometry
-
Substrate: 5-Bromoisoquinoline (1.0 equiv)
-
Reductant: Sodium Borohydride (
) (3.0 - 4.0 equiv)[1] -
Solvent: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)
Step-by-Step Methodology
-
Dissolution (The Solubility Check):
-
Activation (The Critical Exotherm):
-
Target Temp: 10°C – 15°C.
-
Add
pellets (or granular) slowly.[1] -
Mechanism:[1][3][4][5][6][7] The reaction of
with AcOH releases gas and generates heat.[1] -
WARNING: Do not allow temperature to exceed 20°C during addition. Higher temperatures here favor the formation of "boron-amine" gums that trap starting material.[1]
-
-
Reaction Phase (Kinetic Drive):
-
Once addition is complete and gas evolution subsides, remove the cooling bath.
-
Allow the reaction to warm to Room Temperature (20°C - 25°C) .
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC/UPLC.[1] You are looking for the disappearance of the aromatic pyridine peak.
-
-
Quenching (The Safety Gate):
Reaction Mechanism & Pathway Visualization
Understanding the mechanism explains why temperature matters.[1] The reaction proceeds via protonation of the nitrogen, making the C=N bond susceptible to hydride attack.
Figure 1: Mechanistic pathway of isoquinoline reduction in acidic media. Note the critical intermediate steps sensitive to thermal variation.
Optimization Matrix: Temperature vs. Outcome
Use this table to dial in your specific reaction conditions based on observed results.
| Temperature Zone | Reaction Behavior | Risk Profile | Recommended For |
| < 10°C | Kinetic trapping.[1] Reaction often stops at the 1,2-dihydro intermediate (unstable enamine). | Incomplete conversion. | Highly unstable substrates (not usually needed for 5-Br).[1] |
| 15°C - 25°C | Optimal Window. Balanced rate of hydride transfer and protonation.[1] | Minimal. Standard operation. | Standard 5-Br-Isoquinoline reduction. |
| 30°C - 45°C | Accelerated kinetics.[1] | Polymerization of intermediates (tar formation).[1] Slight risk of debromination.[1] | Stubborn substrates with electron-donating groups.[1] |
| > 50°C | Aggressive reduction.[1] | High Risk: Hydrodebromination (Loss of Br) and ring opening.[1] | Avoid. |
Troubleshooting Center (FAQs)
Q1: The reaction mixture turned into a thick, black tar. What happened?
-
Diagnosis: Thermal runaway during the addition of
. -
The Science: The reaction of borohydride with acetic acid is exothermic. If the temperature spikes >35°C, the electron-rich enamine intermediate (1,2-dihydroisoquinoline) can polymerize or react with the iminium species.
-
Fix: Ensure the "Cold-Start" protocol. Chill to 10°C before adding reductant and add it in small portions over 30 minutes.
Q2: I have 50% conversion, but the reaction has stalled. Adding more
-
Diagnosis: "Boron-Gel" encapsulation or pH drift.[1]
-
The Science: As
is consumed, sodium acetate accumulates, potentially buffering the solution and reducing the acidity required to activate the imine. Also, insoluble boron complexes can coat the unreacted starting material. -
Fix:
-
Add a small amount of fresh Acetic Acid (restore proton source).[1]
-
Warm the reaction slightly (to 30°C) for 30 minutes to break up complexes, then cool back down.
-
Q3: LC-MS shows a mass peak of [M-H] corresponding to non-brominated tetrahydroisoquinoline.
-
Diagnosis: Hydrodebromination.[1]
-
The Science: While rare with borohydride, this can occur if trace transition metals (impurities in the stir bar or reactor) are present, or if the temperature was excessive (>60°C).
-
Fix: Confirm you are using Glass or Teflon-coated equipment (avoid metal spatulas).[1] Ensure temperature remained <25°C. If the problem persists, switch to Sodium Cyanoborohydride (
), which is milder, though toxic.
Q4: My yield is low after workup, but the reaction looked complete on TLC.
-
Diagnosis: pH mismanagement during extraction.[1]
-
The Science: The product is a secondary amine (
). If the aqueous layer is not basified to pH > 10, the product remains protonated (salt form) and stays in the water layer. -
Fix: Use 20% NaOH during the quench until the solution is clearly basic. Verify with pH paper.[1] Extract 3x with DCM.[1]
Decision Tree for Process Optimization
Figure 2: Logical flow for troubleshooting reaction stalling or failure.
References
-
Gribble, G. W., et al. (1978).[1] "Reactions of Sodium Borohydride in Acidic Media; V. Reduction of Isoquinolines and Indoles." Synthesis, 10, 763-765.[1]
-
Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1][8] Chemical Society Reviews, 27, 395-404.[1]
-
Organic Syntheses. (2005).[1] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Provides context on substrate stability).
-
Maryanoff, C. A., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61, 3849-3862.[5] (Mechanistic insights on acetoxyborohydride species).
Sources
- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Topic: 1H NMR spectral analysis of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
In the development of CNS-active agents and isoquinoline alkaloids, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (synonymous with this compound) serves as a critical halogenated scaffold. Its utility lies in the bromine handle at the C5 position, allowing for orthogonal functionalization via Suzuki, Buchwald, or Sonogashira couplings.
However, the synthesis of this scaffold—often via the bromination of isoquinoline followed by reduction and methylation—frequently yields regioisomeric impurities, specifically the 8-bromo and 6-bromo analogs. Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity.
This guide provides a definitive 1H NMR structural analysis, comparing the target 5-Bromo regioisomer against its critical alternatives (8-Br and 6-Br) to ensure rigorous quality control in drug discovery workflows.
Structural Analysis & Assignment
The target molecule consists of a tetrahydroisoquinoline (THIQ) core with an N-methyl group and a bromine atom at position 5.
Nomenclature Clarification: While often referred to as "3,4-dihydro-1H-isoquinoline" in catalog nomenclature, the IUPAC standard 1,2,3,4-tetrahydroisoquinoline is used here for precision regarding the saturation of the C1, C3, and C4 positions.
The "Fingerprint" Region (Aromatic)
The most diagnostic feature of the 5-Bromo isomer is the aromatic splitting pattern. With a substituent at C5, the remaining protons are at C6, C7, and C8.
-
System: AMX or ABC spin system (depending on field strength).
-
Prediction:
-
H6 (Ortho to Br): Doublet (or dd).
-
H7 (Meta to Br): Triplet (pseudo-t) or dd.
-
H8 (Para to Br): Doublet (or dd).
-
The Aliphatic Region (Conformational Markers)
-
H1 (Benzylic, adjacent to N): Singlet (broadened by N-quadrupole). Diagnostic for C8-substitution.
-
H3 (Adjacent to N): Triplet.
-
H4 (Benzylic): Triplet. Diagnostic for C5-substitution.
-
N-CH3: Sharp singlet, typically ~2.4–2.5 ppm.
Comparative Performance: Distinguishing Regioisomers
The "performance" of an analytical method in this context is defined by its ability to unambiguously identify the correct regioisomer from crude reaction mixtures.
Scenario A: 5-Bromo (Target) vs. 8-Bromo (Common Impurity)
The 8-bromo isomer is the primary byproduct of direct isoquinoline bromination. Separation by chromatography is difficult; NMR is the gold standard for differentiation.
| Feature | 5-Bromo-2-methyl-THIQ (Target) | 8-Bromo-2-methyl-THIQ (Alternative) | Mechanism / Causality |
| H1 Chemical Shift | Normal (~3.6 ppm) | Deshielded / Shifted | In the 8-Br isomer, the bromine is spatially proximate to C1-H, causing steric compression and deshielding effects (Van der Waals shift). |
| H4 Chemical Shift | Shifted / Perturbed | Normal (~2.9 ppm) | In the 5-Br isomer, the bromine is adjacent to C4, influencing the H4 triplet via inductive effects. |
| Aromatic Pattern | 3H (d, t, d) | 3H (d, t, d) | Both isomers possess 1,2,3-trisubstituted benzene rings. Splitting alone cannot distinguish them; chemical shift analysis is required. |
Scenario B: 5-Bromo vs. 6-Bromo / 7-Bromo
The 6-bromo isomer typically arises from different synthetic routes (e.g., cyclization of phenethylamines).
| Feature | 5-Bromo-2-methyl-THIQ | 6-Bromo-2-methyl-THIQ | Differentiation Logic |
| Symmetry | 1,2,3-trisubstituted (Vicinal) | 1,2,4-trisubstituted (Asymmetric) | Primary Differentiator. |
| Splitting | Two doublets, one triplet | One singlet (H5), two doublets | The presence of an isolated aromatic singlet (H5) confirms the 6-Br or 7-Br isomer. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol designed to maximize resolution of the coupling constants (
Reagents & Preparation[1][2][3][4][5][6][7]
-
Solvent: DMSO-d6 is recommended over CDCl3 for this specific salt/free-base analysis.
-
Reasoning: DMSO minimizes aggregation of the amine and sharpens the N-Me signal. If using the HCl salt, DMSO is mandatory to prevent precipitation.
-
-
Concentration: 10 mg in 0.6 mL solvent.
-
Internal Standard: TMS (0.00 ppm).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure quantitative relaxation.
-
Number of Scans (NS): Minimum 64 (to resolve minor isomeric impurities).
-
Spectral Width (SW): -2 to 14 ppm.
-
Relaxation Delay (D1): 2.0 seconds.
Step-by-Step Analysis Workflow
-
Integrate N-Me: Set the sharp singlet at ~2.4 ppm to 3.00 integral.
-
Check Aromatic Integral: Total aromatic region should integrate to 3.00. If <3, check for H/D exchange (unlikely). If >3, solvent impurity.
-
Identify H1: Locate the singlet at ~3.5–3.8 ppm (2H).
-
Analyze Splitting:
-
Does the aromatic region contain a Singlet ?
-
YES
6-Br or 7-Br Isomer (Reject). -
NO (Only doublets/triplets)
Proceed to Step 5.
-
-
-
Differentiate 5-Br vs 8-Br:
-
Analyze the H4 triplet (approx 2.7–2.9 ppm).
-
In 5-Br, the H4 protons are physically closer to the Br atom. Compare with reference standard or calculated shifts. The H1 protons in 8-Br are heavily impacted by the C8-Br.
-
Visualization: Isomer Identification Logic
The following decision tree illustrates the logic flow for confirming the 5-Bromo regioisomer.
Figure 1: Decision matrix for distinguishing brominated tetrahydroisoquinoline regioisomers based on 1H NMR splitting patterns and chemical shift perturbations.
Reference Data Table
Note: Chemical shifts are approximated for the free base in CDCl3. Shifts may vary by ±0.2 ppm depending on concentration and salt formation.
| Proton | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Coupling ( | Assignment |
| H1 | Singlet (br) | 3.60 | - | Benzylic (N-CH 2-Ar) |
| H3 | Triplet | 2.75 | 6.0 Hz | N-CH 2-CH2 |
| H4 | Triplet | 2.90 | 6.0 Hz | Ar-CH 2-CH2 (Adj. to Br) |
| N-Me | Singlet | 2.45 | - | N-CH 3 |
| H6 | Doublet | 7.05 | 7.8 Hz | Aromatic (Ortho to H7) |
| H7 | Triplet | 7.15 | 7.8 Hz | Aromatic (Meta to Br) |
| H8 | Doublet | 7.40 | 7.8 Hz | Aromatic (Para to Br) |
References
-
PubChem. (2025).[3][6] 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline Compound Summary. Retrieved from [Link]
-
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (C10H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Operational Context & Risk Profile
5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline is not a generic solvent; it is a high-value, functionalized heterocyclic scaffold used primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2]
As a researcher, you must treat this compound not just as a chemical reagent, but as a potential bioactive agent . The structural combination of a nitrogenous heterocycle (isoquinoline core) and a halogen (bromine) suggests two critical physiological risks that standard SDSs often understate:
-
Bioavailability: The lipophilic nature of the brominated core facilitates membrane crossing, increasing the risk of systemic absorption via skin contact.
-
Sensitization: Isoquinoline derivatives are known pharmacophores. Repeated low-level exposure can lead to sensitization or unexpected biological activity (e.g., neuroactivity) [1, 2].[1]
The Core Directive: Treat all powders as inhalation hazards and all solutions as transdermal threats.
Hazard Analysis & Engineering Controls
Before selecting PPE, you must implement the hierarchy of controls. PPE is the last line of defense, not the first.
| Hazard Class (GHS) | H-Statement | Mechanism of Action | Engineering Control |
| Acute Tox. 4 (Oral) | H302 | Systemic toxicity upon ingestion/mucosal contact.[1] | Zero-Mouth Contact: No food/drink in 5m radius. Wash hands immediately after doffing gloves. |
| Skin Irrit. 2 | H315 | Dermal inflammation; potential for permeation. | Closed Transfer: Use spatulas/syringes. Never touch containers with contaminated gloves. |
| Eye Irrit. 2A | H319 | Severe irritation to mucous membranes. | Eye Wash Station: Must be within 10 seconds (ANSI Z358.1). |
| STOT SE 3 | H335 | Respiratory tract irritation (dust/vapor).[1][3][4] | Fume Hood: All open handling must occur inside a certified hood (Face velocity: 80–100 fpm). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the state of matter and operational volume.
Task A: Weighing & Solid Handling (High Dust Risk)
-
Primary Risk: Inhalation of particulates and contamination of balance surfaces.
-
Hand Protection: Double-gloving is mandatory. [1]
-
Inner Layer: 4 mil Nitrile (Inspection white/blue).
-
Outer Layer: 5-8 mil Nitrile (Long cuff).[1]
-
Rationale: The outer glove takes the mechanical stress of spatulas; the inner glove protects against micro-tears.
-
-
Eye Protection: Chemical Safety Goggles (indirect venting). Standard safety glasses are insufficient for fine powders that can drift around lenses.
-
Respiratory: If weighing outside a fume hood (strongly discouraged), a P100 particulate respirator is required. Ideally, use a static-free balance enclosure inside the hood.[1]
-
Body: Tyvek® arm sleeves over a standard cotton lab coat to prevent dust accumulation on fabric cuffs.
Task B: Synthesis & Solubilization (High Splash/Permeation Risk)
-
Primary Risk: Transdermal absorption of the compound dissolved in organic solvents (e.g., DCM, DMSO).[1]
-
Hand Protection: Chemical-Specific Selection. [1]
-
If solvent is DCM/Chloroform: Use Silver Shield (Laminate) or PVA gloves.[1] Nitrile degrades rapidly (<5 mins) in halogenated solvents, carrying the isoquinoline through to the skin [3].
-
If solvent is Methanol/DMSO: Double Nitrile (minimum 8 mil total thickness) is acceptable for splash protection.
-
-
Eye Protection: Face shield required if reaction volume >100 mL or if heating is involved.
-
Body: Flame-resistant (FR) lab coat (Nomex/treated cotton) if using flammable solvents.[1]
Operational Workflow: Step-by-Step
This protocol ensures containment from storage to reaction.[1]
Phase 1: Retrieval & Inspection
-
Verify Integrity: Before opening, inspect the bottle for crystallization on the cap (sign of previous leakage).
-
Wipe Down: Wipe the exterior of the bottle with a dry tissue before placing it in the hood to remove shipping dust.
Phase 2: The "Clean-Zone" Weighing Technique
-
Setup: Place a disposable weighing boat and a secondary containment tray inside the fume hood.
-
Anti-Static: Use an anti-static gun on the weighing boat if the powder appears "fly-away."
-
Transfer:
-
Open the vial only inside the hood.
-
Transfer solid.[5]
-
Immediately recap the stock vial.
-
Critical Step: Wipe the threads of the stock vial with a Kimwipe dampened with methanol before final tightening. This prevents grinding the chemical into the cap threads (a common source of future contamination).
-
Phase 3: Solubilization
-
Add solvent slowly to the solid.
-
Ventilation: Do not cap a dissolving vial tightly if the reaction is exothermic.
-
Labeling: Mark the flask immediately with "Halogenated Isoquinoline" to alert colleagues of the specific hazard.
Waste Disposal & Decontamination
The "Halogenated" Rule: Because this molecule contains Bromine, it cannot be disposed of in standard organic waste streams.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a sealed hazardous solid waste bag , labeled "Toxic Solid - Brominated Organic."[1]
-
Liquid Waste:
-
Must be segregated into Halogenated Organic Waste carboys.
-
Why? Mixing brominated compounds with non-halogenated waste streams (intended for fuel blending) can corrode incinerators and release toxic bromine gas during combustion [4].
-
-
Spill Cleanup:
Decision Logic Diagram
The following flowchart illustrates the decision-making process for selecting PPE and engineering controls based on the physical state of the compound.
Figure 1: Operational decision tree for PPE selection based on physical state and solvent compatibility.
References
-
PubChem. (2025).[4] 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one Safety Data. National Library of Medicine. [Link]
-
Amerigo Scientific. (2025). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
University of Illinois Urbana-Champaign. (2023).[1] SOP: Halogenated Organic Liquids Waste Disposal. [Link][1]
Sources
- 1. 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
